molecular formula C9H15NO9 B14614673 beta-D-Glucopyranose, 6-(3-nitropropanoate) CAS No. 59441-00-8

beta-D-Glucopyranose, 6-(3-nitropropanoate)

Cat. No.: B14614673
CAS No.: 59441-00-8
M. Wt: 281.22 g/mol
InChI Key: PZXVGMNFZWTQGO-DDIGBBAMSA-N
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Description

Beta-D-Glucopyranose, 6-(3-nitropropanoate): is a derivative of beta-D-glucopyranose, a cyclic form of glucose This compound is characterized by the presence of a nitropropanoate group attached to the sixth carbon of the glucopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of beta-D-glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of beta-D-Glucopyranose, 6-(3-nitropropanoate) may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranose, 6-(3-nitropropanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Glucopyranose, 6-(3-nitropropanoate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59441-00-8

Molecular Formula

C9H15NO9

Molecular Weight

281.22 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9-/m1/s1

InChI Key

PZXVGMNFZWTQGO-DDIGBBAMSA-N

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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